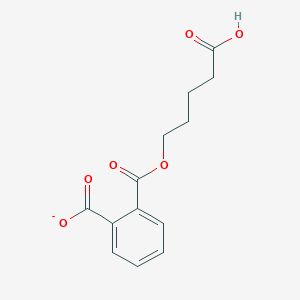
1,2-Benzenedicarboxylic acid, mono(4-carboxybutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, mono(4-carboxybutyl) ester is a chemical compound commonly used in the laboratory for a variety of applications. It is an organic compound with the molecular formula C9H10O4 and is a white, crystalline solid. It is also known as 4-carboxybutyl benzoate, 4-carboxybutyl benzoic acid, or 4-carboxybutyl benzene dicarboxylate.
Applications De Recherche Scientifique
Antimicrobial Agent Development
Compounds similar to 2-(4-carboxybutoxycarbonyl)benzoate have been studied for their potential as antimicrobial agents. The structural analogs bearing semicarbazone and thiosemicarbazone moieties have shown potent antibacterial activity against both Gram-positive and Gram-negative strains . These compounds disrupt the cytoplasmic membrane and bind to DNA, indicating a multifaceted mode of action that could be explored using 2-(4-carboxybutoxycarbonyl)benzoate as a core structure for developing new antimicrobials.
Pharmacological Research
Benzothiazole derivatives, which share a similar structural motif with 2-(4-carboxybutoxycarbonyl)benzoate, have a wide range of pharmacological properties. They have been used to develop drugs with anti-bacterial, anti-fungal, anti-oxidant, and anti-microbial activities . Research into 2-(4-carboxybutoxycarbonyl)benzoate could extend these applications, potentially leading to the discovery of new therapeutic agents.
Environmental Toxicology
Phthalate esters, including Mono(4-carboxybutyl) Phthalate, are known for their potential environmental and health impacts. Studies have focused on their biotransformation products as exposure markers, which are crucial for assessing the ecological and human health risks associated with phthalate exposure . Research into the environmental fate and toxicology of 2-(4-carboxybutoxycarbonyl)benzoate is essential for understanding its impact.
Obesity and Metabolism Studies
Research has indicated associations between phthalate metabolites and body mass index (BMI), waist circumference, and serum lipid levels . As a phthalate derivative, Mono(4-carboxybutyl) Phthalate could be investigated for its effects on lipid metabolism and obesity, contributing to the understanding of endocrine disruptors on metabolic health.
Reproductive Health Research
Phthalates have been studied for their effects on male reproductive health. Derivatives like Mono(4-carboxybutyl) Phthalate could be metabolized into compounds that affect reproductive development and function. Research in this area could provide insights into the mechanisms of action and potential health implications .
Material Science and Polymer Research
Phthalate esters are widely used as plasticizers in the production of flexible plastics. The study of Mono(4-carboxybutyl) Phthalate could lead to the development of new materials with improved properties or reduced health and environmental impacts. Its role in the synthesis of polymers and as a component in various industrial applications could be a significant area of research .
Propriétés
IUPAC Name |
2-(4-carboxybutoxycarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFBZUGRJWQKY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10758000 |
Source


|
| Record name | 2-[(4-Carboxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10758000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenedicarboxylic acid, mono(4-carboxybutyl) ester | |
CAS RN |
92569-48-7 |
Source


|
| Record name | 2-[(4-Carboxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10758000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

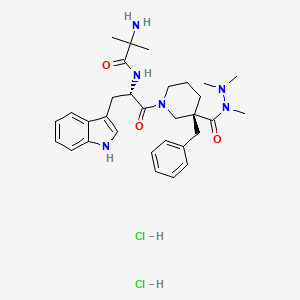
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

![(R)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Duloxetine Impurity)](/img/no-structure.png)
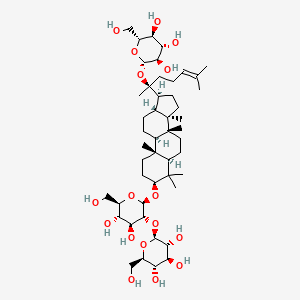
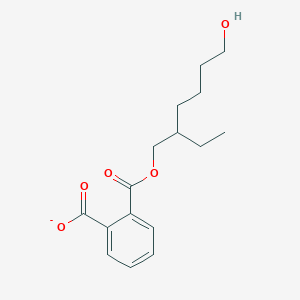

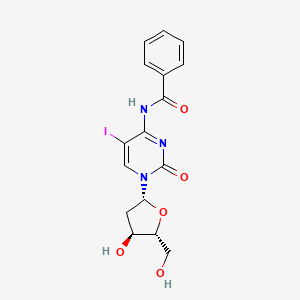
![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)